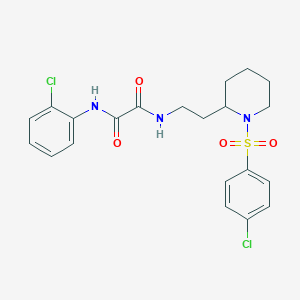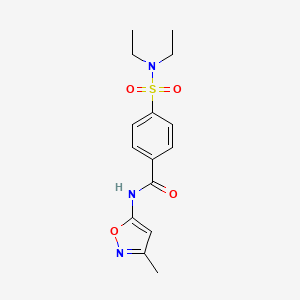
4-(N,N-diethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-diethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its various biological applications. DIDS is a sulfonamide derivative that has been used as a pharmacological tool to study the transport of anions and other ions across cell membranes.
科学的研究の応用
Enzyme Inhibition and Medicinal Chemistry
4-(N,N-diethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide and its derivatives have been explored for their potential in inhibiting various enzymes, particularly carbonic anhydrases. These enzymes are pivotal in many physiological processes, including respiration, acid-base balance, and the formation of aqueous humor in the eye. For instance, aromatic sulfonamide inhibitors, including structures closely related to 4-(N,N-diethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide, have shown effectiveness in inhibiting carbonic anhydrase isoenzymes, such as hCA I, hCA II, hCA IV, and hCA XII, with nanomolar inhibitory concentrations. This specificity and potency make these compounds candidates for further medicinal chemistry exploration, particularly in designing drugs for conditions like glaucoma, epilepsy, and certain types of cancer where carbonic anhydrases play a crucial role (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial and Antifungal Applications
The structural moiety of 4-(N,N-diethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide has been linked to antimicrobial and antifungal properties. Research has extended to sulfonyl-substituted nitrogen-containing heterocyclic systems, indicating their sensitivity against both Gram-positive and Gram-negative bacteria. Furthermore, these compounds have demonstrated antifungal activity against Candida albicans, showing their potential as broad-spectrum antimicrobial agents. This highlights the importance of such compounds in addressing the growing concern of antibiotic resistance and the need for new antimicrobial drugs (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-18(5-2)23(20,21)13-8-6-12(7-9-13)15(19)16-14-10-11(3)17-22-14/h6-10H,4-5H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYVKUGRYQWFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

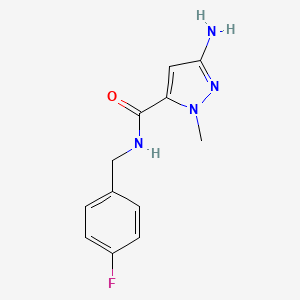
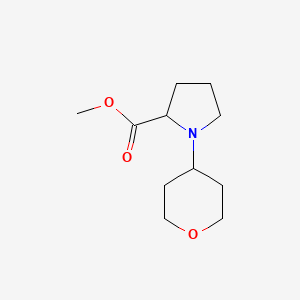
![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2589112.png)
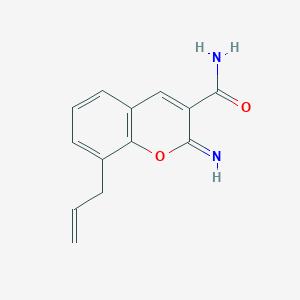
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)

![2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2589119.png)
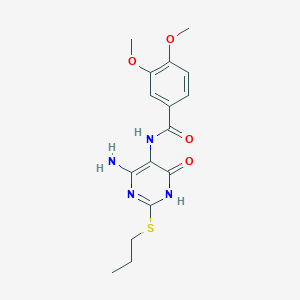
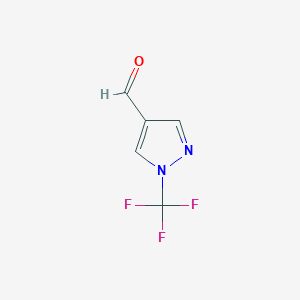
![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2589124.png)

![1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2589130.png)
